

Comparative Analysis of AS-041164 Potency Across PI3K Isoforms

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Compound of Interest		
Compound Name:	AS-041164	
Cat. No.:	B10767956	Get Quote

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the inhibitory activity of **AS-041164** against Class I phosphoinositide 3-kinase (PI3K) isoforms alpha (α), beta (β), delta (δ), and gamma (γ). The data presented herein is crucial for assessing the selectivity and potential therapeutic applications of this compound.

AS-041164 is a potent and selective inhibitor of the PI3Ky isoform.[1][2][3] Its selectivity is demonstrated by its varied IC50 values across the different Class I PI3K isoforms.

Potency and Selectivity Profile of AS-041164

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of **AS-041164** for PI3K α , PI3K β , PI3K δ , and PI3K γ .

PI3K Isoform	IC50 Value (nM)	IC50 Value (μM)
ΡΙ3Κα	240	0.24
РІЗКβ	1450	1.45
ΡΙ3Κδ	1700	1.70
РІЗКу	70	0.07



As the data indicates, **AS-041164** exhibits the highest potency against PI3Ky with an IC50 value of 70 nM.[1][2][3][4][5] The compound is less active against PI3K α (240 nM) and shows significantly lower potency against PI3K α (1.45 μ M) and PI3K α (1.70 μ M).[1][2][3][4][5] This profile highlights the selective nature of **AS-041164** towards the gamma isoform.

Experimental Protocol for IC50 Determination

The IC50 values for PI3K inhibitors like **AS-041164** are typically determined using in vitro biochemical kinase assays. While the specific protocol for **AS-041164** is not publicly detailed, the general methodology involves the following steps:

- 1. Reagent Preparation:
- A stock solution of the inhibitor (AS-041164) is prepared, typically in dimethyl sulfoxide (DMSO).
- Serial dilutions of the inhibitor are made in an appropriate kinase assay buffer.
- Recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, and p110y/p101) are reconstituted in a suitable dilution buffer.
- The substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), is prepared in a solution.
- An ATP solution is prepared in the kinase assay buffer.
- 2. Assay Procedure:
- The serially diluted inhibitor or a vehicle control (DMSO) is added to the wells of a microplate (e.g., 384-well plate).
- The diluted PI3K enzyme solution is then added to each well.
- The plate is incubated at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- The kinase reaction is initiated by adding a mixture of ATP and the PIP2 substrate to each well.

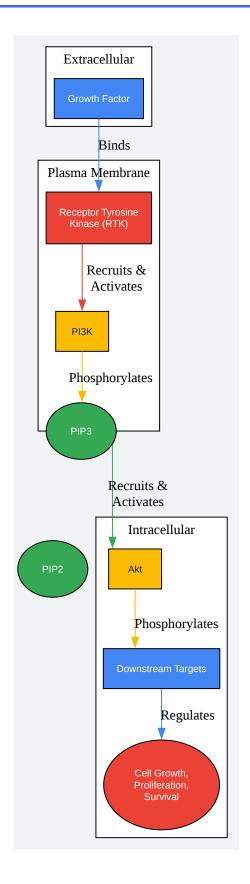


- The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
- 3. Detection and Data Analysis:
- The reaction is terminated, and the amount of product (phosphatidylinositol (3,4,5)-trisphosphate, PIP3) or the depletion of a substrate (ATP, which is converted to ADP) is measured. This can be achieved through various detection methods, including luminescence-based assays that quantify ADP production or fluorescence-based assays.
- The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.
- The percent inhibition is then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.

PI3K Signaling Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which leads to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B). This recruitment to the membrane allows for the phosphorylation and activation of Akt by other kinases, such as PDK1. Once activated, Akt phosphorylates a multitude of downstream targets, thereby controlling various cellular functions.





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Caption: The PI3K/Akt signaling pathway.



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